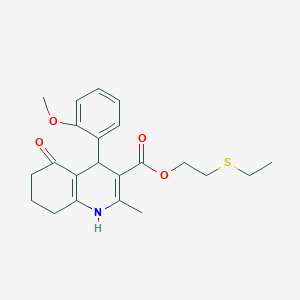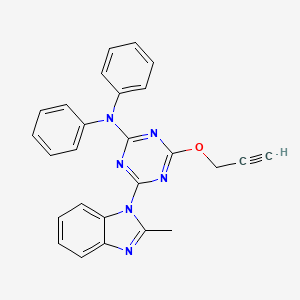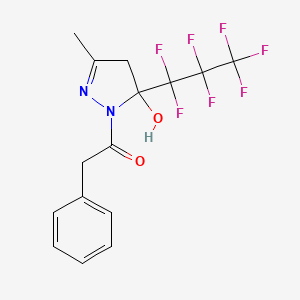![molecular formula C24H25NO3S2 B5028060 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028060.png)
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as CTET, is a compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that exhibits potent biological activity and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of CTET is not fully understood. However, it has been suggested that CTET exerts its biological activity by regulating various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. CTET also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. Furthermore, CTET has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
CTET exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. CTET also exhibits antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels. Furthermore, CTET exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CTET exhibits antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
CTET has several advantages for lab experiments. It exhibits potent biological activity, making it an excellent candidate for drug development. Furthermore, CTET is relatively easy to synthesize, making it readily available for research purposes. However, CTET also has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, CTET has not been extensively studied in human clinical trials, making it unclear whether it is safe for human consumption.
将来の方向性
There are several future directions for research on CTET. First, more studies are needed to elucidate the mechanism of action of CTET. Second, studies are needed to investigate the potential therapeutic applications of CTET in human clinical trials. Third, studies are needed to optimize the synthesis method of CTET to improve its solubility and bioavailability. Fourth, studies are needed to investigate the potential side effects of CTET in vivo. Finally, studies are needed to investigate the potential synergistic effects of CTET in combination with other drugs.
合成法
The synthesis of CTET involves the condensation of 2-(4-cyclohexylphenoxy)ethanol with 3-(2-bromoethyl)benzaldehyde in the presence of potassium carbonate. The resulting intermediate is then reacted with thiosemicarbazide to form the final product, CTET. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions.
科学的研究の応用
CTET has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. CTET has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It also exhibits potent antidiabetic activity by reducing blood glucose levels in diabetic rats. Furthermore, CTET has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CTET exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(5Z)-5-[[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-17-5-4-8-21(15-17)28-14-13-27-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h4-5,8-12,15-16,18H,1-3,6-7,13-14H2,(H,25,26,29)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISPXPHBFZWEEI-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)
![methyl N-(anilinocarbonothioyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5028011.png)
![3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5028026.png)
![5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)